N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide
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Overview
Description
“N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide” is a chemical compound with the molecular formula C23H25N3O2 and a molecular weight of 375.4635 .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available sources .Scientific Research Applications
Historical and Chemical Background N-acylated aromatic amines, including N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide, play a crucial role in the pharmaceutical industry, especially in the development of over-the-counter headache remedies like paracetamol. These compounds have evolved significantly over time, with paracetamol emerging as a key player due to its analgesic properties. However, the adverse effects of such compounds are notable when not taken in proper dosages or when combined with other drugs (Iwuozor Kingsley Ogemdi, 2019).
Pharmacogenetics and Metabolism The metabolism of paracetamol, a closely related compound, highlights the complexity of N-acylated aromatic amines' metabolic pathways. Differences in genetic makeup can influence individuals' metabolism of these compounds, affecting their susceptibility to toxicity and efficacy in treatment. This genetic variability underscores the importance of understanding these compounds' metabolic pathways to optimize therapeutic use and minimize risks (Li-zi Zhao & G. Pickering, 2011).
Environmental Impact and Degradation The presence of acetaminophen, a compound within the same class, in natural water bodies has raised concerns about environmental contamination. Advanced oxidation processes (AOPs) have been studied for their ability to degrade acetaminophen, highlighting the importance of addressing pharmaceutical pollutants' environmental impacts. Understanding the degradation pathways and biotoxicity of these compounds is crucial for developing effective water treatment solutions and mitigating environmental risks (Mohammad Qutob et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-pyrrol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-23-17-8-12-21(13-9-17)16-6-4-15(5-7-16)19-18(22)14-20-10-2-3-11-20/h2-7,10-11,17H,8-9,12-14H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZCLSNGPUHAJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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